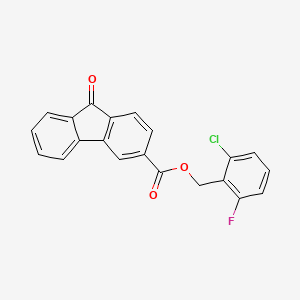![molecular formula C21H25NO2S B3521929 2-[(4-cyclohexylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3521929.png)
2-[(4-cyclohexylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-[(4-Cyclohexylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a tetrahydroisoquinoline core substituted with a sulfonyl group attached to a cyclohexylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-cyclohexylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Cyclohexylphenyl Substitution: The final step involves the coupling of the cyclohexylphenyl group, which can be achieved through Suzuki-Miyaura coupling using palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Cyclohexylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
2-[(4-Cyclohexylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors or receptor modulators.
Materials Science: This compound can be used in the synthesis of novel polymers or as a building block for advanced materials with specific properties.
Biological Studies: It can serve as a probe to study biological pathways and interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[(4-cyclohexylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The sulfonyl group can interact with amino acid residues in the active site of enzymes, while the tetrahydroisoquinoline core can provide specificity and affinity for the target .
Comparison with Similar Compounds
Similar Compounds
Phenyl Sulfonylacetophenone: Similar in having a sulfonyl group attached to an aromatic ring.
Cyclohexylphenyl Sulfone: Shares the cyclohexylphenyl moiety with a sulfone group.
Uniqueness
2-[(4-Cyclohexylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of the tetrahydroisoquinoline core with the sulfonyl and cyclohexylphenyl groups. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(4-cyclohexylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2S/c23-25(24,22-15-14-18-8-4-5-9-20(18)16-22)21-12-10-19(11-13-21)17-6-2-1-3-7-17/h4-5,8-13,17H,1-3,6-7,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZBUNYAQKKRMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-{[(phenylthio)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B3521848.png)
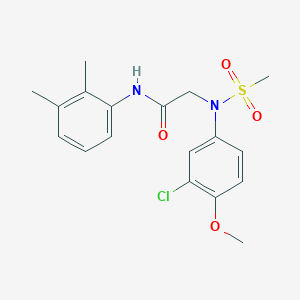
![3-(4-morpholinylsulfonyl)-N-phenyl-4-[(3-pyridinylmethyl)amino]benzamide](/img/structure/B3521851.png)
![3-bromo-4-methoxy-N-[2-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B3521858.png)
![2-[5-(1-azepanylsulfonyl)-4-chloro-2-methylphenoxy]-N-cyclohexylacetamide](/img/structure/B3521865.png)
![2-{4-[4-(2-fluorophenyl)-1-piperazinyl]-4-oxobutyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3521872.png)
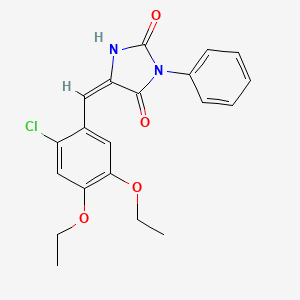
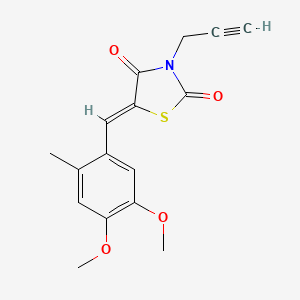
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-(4-ethylphenyl)benzenesulfonamide](/img/structure/B3521902.png)
![isobutyl 2-chloro-5-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoate](/img/structure/B3521909.png)
![N-(3-methylphenyl)-2-{2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetamide](/img/structure/B3521915.png)
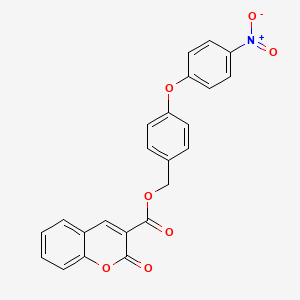
![2-bromo-N-[2-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B3521925.png)
